molecular formula C7H6N2O B1301650 2-Methyloxazolo[4,5-b]pyridine CAS No. 86467-39-2

2-Methyloxazolo[4,5-b]pyridine

Cat. No.: B1301650
CAS No.: 86467-39-2
M. Wt: 134.14 g/mol
InChI Key: CTXHOLCMGDAANM-UHFFFAOYSA-N
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Description

2-Methyloxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . The compound is a white to brown solid and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 134.14 and is typically stored at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Cognitive Disorders Treatment

A novel alpha 7 nicotinic acetylcholine receptor agonist, closely related to 2-Methyloxazolo[4,5-b]pyridine, has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions like schizophrenia and Alzheimer's disease. This compound shows potent and selective properties, with excellent oral bioavailability and brain penetration, indicating its potential in pharmacotherapy for treating cognitive deficits in schizophrenia (O’Donnell et al., 2010).

Anti-inflammatory and Analgesic Activity

Derivatives of this compound, specifically 2-(substituted phenyl)oxazolo[4,5-b]pyridines, have shown significant anti-inflammatory and analgesic activities. Some of these derivatives offer comparable activity to drugs like phenylbutazone or indomethacin but without causing irritation in the gastrointestinal tract, a common side effect of acidic anti-inflammatory compounds (Clark et al., 1978).

Synthesis of Triheterocyclic Compounds

This compound has been used in synthesizing new oxazolo[4,5-b]pyridines and related compounds. This includes the preparation of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines, indicating the compound's usefulness in creating structurally diverse heterocyclic compounds (Ghattas & Moustafa, 2000).

Aqueous Medium Synthesis

There's a synthetic protocol for creating 2-aminooxazolo[4,5-b]pyridine derivatives via intramolecular C–O bond coupling using copper iodide as a catalyst in water. This method presents an efficient and environmentally friendly approach to synthesizing these derivatives (Kosurkar et al., 2014).

Anticancer Drug Development

Novel anticancer drugs targeting human DNA topoisomerase enzymes have been developed using 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives. Some of these compounds inhibited human topoisomerase IIα, showing potential as antitumor agents with low toxicity and high activity, a significant area in cancer treatment research (Karatas et al., 2021).

Safety and Hazards

2-Methyloxazolo[4,5-b]pyridine is a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-methyl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXHOLCMGDAANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363252
Record name 2-Methyloxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86467-39-2
Record name 2-Methyloxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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